Home > Products > Screening Compounds P51205 > 2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide
2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide -

2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide

Catalog Number: EVT-5387056
CAS Number:
Molecular Formula: C13H21N7O3
Molecular Weight: 323.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Introduce diverse substituents at the 8-position by reacting the hydrazino group with aldehydes, ketones, carboxylic acids, and other electrophiles. [ [] ]
  • Form heterocyclic rings by cyclization reactions with appropriate bifunctional reagents. [ [], [] ]
Mechanism of Action
  • Adenosine receptors, as it shares structural similarities with known adenosine receptor antagonists. [ [], [], [], [], [], [], [] ]
Applications
  • Developing novel adenosine receptor ligands: By introducing various substituents at the 8-position, researchers can explore structure-activity relationships and potentially identify compounds with improved affinity, selectivity, and functional properties for specific adenosine receptor subtypes. [ [], [], [], [], [], [], [] ]
  • Synthesizing heterocyclic compounds: Cyclization reactions involving the hydrazino group can lead to the formation of novel heterocyclic systems with potential biological activities. [ [], [] ]

(R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile

Compound Description: This compound is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor with an IC50 value of 23.5 nM. [] It demonstrated moderate antihyperglycemic activity comparable to the drug Linagliptin in oral glucose tolerance tests (OGTT). [] Furthermore, (R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile effectively improved the pathological state of diet-induced obese mice. [] Molecular docking studies suggest favorable binding affinity to the DPP-IV active site. []

Relevance: This compound shares the core purine-2,6-dione scaffold with 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide. Key structural differences lie in the substituents at the 1 and 8 positions. This compound features a 3-aminopiperidine group at the 8-position and a complex benzonitrile-containing substituent at the 1-position, both contributing to its DPP-IV inhibitory activity. []

1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas

Compound Description: This group of compounds, specifically the 3-(7-alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl) and 3-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl]-1-(2,6-diisopropylphenyl)urea derivatives, were investigated as potential inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT). []

Relevance: These derivatives, like 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, are built upon the purine-2,6-dione core. The structural variations in the alkyl substituents at the 7 and 8 positions and the presence of the urea linker connected to the diisopropylphenyl group are notable differences that might contribute to their ACAT inhibitory potential. []

5′-N-Ethylcarboxamidoadenosine (NECA)

Compound Description: NECA is a non-selective adenosine receptor agonist. [, ] It exhibits therapeutic potential in autoimmune diseases by activating adenosine receptors. [] NECA prevented diabetes development in mouse models, and its effect was reversible by a selective A2B receptor antagonist, MRS 1754. [] While not directly cytotoxic to pancreatic β-cells, NECA suppressed pro-inflammatory cytokine expression in various cell types, indicating an immunomodulatory mechanism. []

N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS 1754)

Compound Description: MRS 1754 is a selective antagonist of the adenosine A2B receptor subtype. [, , ] It reversed the anti-diabetic effects of NECA in mouse models, highlighting the involvement of A2B receptors in mediating NECA's therapeutic action. [] This compound exhibits nanomolar affinity for A2B receptors and is frequently used in pharmacological studies to investigate A2B receptor function. []

Relevance: MRS 1754 and 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide share the purine-2,6-dione scaffold with modifications at the 8-position. The presence of the 4-cyanophenyl group linked via an acetamide linker in MRS 1754 is crucial for its A2B receptor selectivity and antagonist activity. [, , ]

2-(3,4-Dimethoxyphenyl)-N-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yl]acetamide (MRE2028F20)

Compound Description: MRE2028F20 is a potent and selective A2B adenosine receptor antagonist. [] It binds with nanomolar affinity to human A2B receptors and displays good selectivity over other adenosine receptor subtypes (A1, A2A, A3). []

Relevance: Structurally, MRE2028F20 and 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide share the purine-2,6-dione core and the presence of a dipropyl substitution on this core. The distinct feature of MRE2028F20 is the pyrazole ring linked to the 8-position, which, along with the 3,4-dimethoxyphenyl acetamide group, contributes to its A2B receptor antagonist activity. []

N-Benzo[1,3]dioxol-5-yl-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2029F20)

Compound Description: MRE2029F20 is a highly potent and selective antagonist for the human A2B adenosine receptor. [, ] It exhibits nanomolar affinity for A2B receptors with significant selectivity over other subtypes. [, ] Studies using MRE2029F20 have helped characterize the expression, pharmacological profile, and functional coupling of A2B receptors in recombinant systems and human peripheral blood cells. []

Relevance: Similar to 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, MRE2029F20 is based on the purine-2,6-dione scaffold with a dipropyl substitution. A key differentiating feature is the presence of a pyrazole ring connected via an oxy-acetamide linker to the 8-position, which is essential for its A2B receptor antagonist activity. [, ]

N-(3,4-Dimethoxyphenyl)-2-[5-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-methyl-1H-pyrazol-3-yloxy]acetamide (MRE2030F20)

Compound Description: MRE2030F20 is another potent and selective A2B adenosine receptor antagonist with nanomolar binding affinity and high selectivity over other adenosine receptor subtypes. [] Its structure closely resembles MRE2029F20, with the primary difference being the lack of a fused dioxole ring on the phenyl group. []

Relevance: MRE2030F20 shares the purine-2,6-dione core and the 8-position pyrazole substituent with 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide. The 3,4-dimethoxyphenyl acetamide group, linked to the pyrazole at MRE2030F20's 8-position, is crucial for its selective A2B receptor antagonist profile. []

Methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)-5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates

Compound Description: This series of 1,3-dimethylxanthine derivatives, modified with a pyrazole at position 8, were designed and synthesized to explore their antioxidant and anti-inflammatory properties. [] The most potent compounds, those with a phenylalyl radical at position 7, demonstrated significant antioxidant activity in DPPH and ABTS radical scavenging assays and effectively inhibited soybean lipoxygenase (LOX). []

Relevance: These compounds share the core purine-2,6-dione (xanthine) structure with 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, highlighting the versatility of this scaffold for developing compounds with different biological activities. The presence of a pyrazole ring at position 8, substituted with various arylalkyl or alkenyl groups at position 7, are key structural features contributing to their antioxidant and anti-inflammatory activities. []

8-(3,4-Dimethoxystyryl)-1,3-dipropyl-7-[3H]methylxanthine ([3H]KF17837S)

Compound Description: [3H]KF17837S is a radioligand used to study adenosine A2A receptors. [] It exhibits high affinity and selectivity for the A2A receptor subtype in rat brain membranes. [] Pharmacological studies using [3H]KF17837S have been instrumental in characterizing the binding properties and distribution of A2A receptors in the brain. []

Relevance: This compound, while structurally distinct from 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, falls under the broader category of xanthine derivatives. Its use in studying adenosine receptors highlights the significance of modifications on the purine ring system for achieving receptor subtype selectivity. []

2-Methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8yl)thio]-N-substituted arylacetamides

Compound Description: This series of 1,3-diethyl-8-mercapto xanthine derivatives was synthesized and evaluated for antitumor activity. [] The compounds demonstrated varying degrees of cytotoxicity against MCF7 (breast cancer) and K562 (leukemia) cell lines. [] Notably, the derivative with a para-nitro substitution on the phenyl ring exhibited the most potent antitumor activity, suggesting the influence of electronic properties on this class of compounds. []

Relevance: These derivatives share the central purine-2,6-dione scaffold with 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide. The variations at position 8, specifically the thio-linked arylacetamide substituents, contribute to their anticancer properties. []

2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine (SCH58261)

Compound Description: SCH58261 is a selective antagonist of the adenosine A2A receptor. [] It has been used to study the role of A2A receptors in various physiological processes, including vascular function. []

Relevance: While structurally distinct from 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, SCH58261 is included due to its adenosine receptor antagonist activity. Its inclusion highlights the diversity of chemical structures that can interact with adenosine receptors and modulate their function. []

N-(4-Acetylphenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide (MRS1706)

Compound Description: MRS1706 is a selective adenosine A2B receptor antagonist. [, ] It is used to investigate the role of A2B receptors in various physiological and pathological conditions. []

Relevance: MRS1706, similar to 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, is based on the purine-2,6-dione structure. The presence of the 4-acetylphenyl group linked via a phenoxy acetamide linker at the 8-position is crucial for its selective A2B receptor antagonist profile. [, ]

8-Cyclopentyl-1,3-dipropylxanthine (CPX / DPCPX)

Compound Description: CPX, also known as DPCPX, is a non-selective adenosine receptor antagonist with higher affinity for A1 and A2A receptors. [, ] It is commonly used as a pharmacological tool to investigate the role of adenosine receptors in various systems. [, ]

Relevance: Although lacking the specific substitution pattern of 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, CPX falls under the broader category of xanthine derivatives known for their adenosine receptor interactions. Its inclusion provides context for understanding the structure-activity relationships within this class of compounds. [, ]

N6-Cyclopentyladenosine (CPA)

Compound Description: CPA is a selective adenosine A1 receptor agonist. [] It is used as a pharmacological tool to investigate the physiological roles of A1 receptors. []

Relevance: Although structurally dissimilar to 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, CPA is included due to its adenosine receptor agonist activity, specifically targeting the A1 subtype. Its inclusion provides context for understanding the structure-activity relationships within adenosine receptor ligands. []

4-{2-[7-Amino-2-(2-furyl)[1,2,4]triazolo-[2,3-a][1,3,5]triazin-5-yl-amino]ethyl}phenol (ZM241385)

Compound Description: ZM241385 is a potent and selective antagonist of the adenosine A2A receptor subtype. [] It is widely used in pharmacological research to investigate the role of A2A receptors in various physiological and pathological processes. []

Relevance: While structurally distinct from 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, ZM241385 is included due to its selective A2A receptor antagonist activity. It serves as an example of a non-xanthine-based compound capable of interacting with adenosine receptors with high potency and selectivity. []

4-(3-[6-Amino-9-(5-ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexanecarboxylic acid methyl ester (ATL146e)

Compound Description: ATL146e is a potent and selective agonist of the adenosine A2A receptor subtype. [] It exhibits greater than 50-fold higher potency than CGS21680 for binding to human A2A receptors. [] ATL146e effectively stimulates cyclic AMP production in human neutrophils, highlighting its agonist activity. []

Acetic Acid 4-(3-[6-Amino-9-(5-Ethylcarbamoyl-3,4-dihydroxy-tetrahydro-furan-2-yl)-9H-purin-2-yl]-prop-2-ynyl)-cyclohexylmethyl ester (ATL193)

Compound Description: ATL193 is a potent and selective agonist for the human A2A adenosine receptor. [] It exhibits significant potency for A2A receptor binding and effectively inhibits the oxidative burst of human neutrophils. [] The pharmacological activity of ATL193 is mediated through the cyclic AMP/PKA pathway. []

Relevance: While structurally distinct from 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, ATL193 shares the core purine structure. The cyclohexyl ring in ATL193 is linked to the purine via a propynyl linker and further substituted with an acetate group, unlike the direct cyclohexyl attachment in the target compound. []

3',9'-Dibenzyl-6'-selenoxo-3',4',9',10'-tetrahydro-2'H-spiro[cyclohexane-1,12'-[1,3,5,9]tetraaza[7,11]-methano[1,3,5]triazino[1,2-a][1,5]diazocine]-7',11'(6'H,8'H)-dicarbonitrile (Compound 1)

Compound Description: Compound 1, containing a chalcogenamide group, showed potential as a weight-loss agent in a study involving rats fed a high-fat diet. [] When administered after a six-week high-fat diet, Compound 1 led to a significant decrease in body weight in rats, suggesting its potential for treating diet-induced obesity. []

Relevance: Although Compound 1 has a distinct core structure from 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, it is grouped due to its investigation as a potential therapeutic agent for metabolic disorders. This highlights the exploration of diverse chemical structures for addressing obesity and related conditions. []

4-(2-Chlorophenyl)-2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (Compound 2)

Compound Description: Similar to Compound 1, Compound 2, featuring a chalcogenamide group, demonstrated potential weight-loss properties in a study involving rats on a high-fat diet. [] Administering Compound 2 after a high-fat diet resulted in a moderate reduction in body weight in rats, suggesting its potential for mitigating diet-induced obesity. []

Properties

Product Name

2-[8-Hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide

IUPAC Name

2-[8-hydrazinyl-3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-1-yl]acetamide

Molecular Formula

C13H21N7O3

Molecular Weight

323.35 g/mol

InChI

InChI=1S/C13H21N7O3/c1-7(2)4-5-19-9-10(16-12(19)17-15)18(3)13(23)20(11(9)22)6-8(14)21/h7H,4-6,15H2,1-3H3,(H2,14,21)(H,16,17)

InChI Key

VNMZBCFNDIDXFJ-UHFFFAOYSA-N

SMILES

CC(C)CCN1C2=C(N=C1NN)N(C(=O)N(C2=O)CC(=O)N)C

Canonical SMILES

CC(C)CCN1C2=C(N=C1NN)N(C(=O)N(C2=O)CC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.